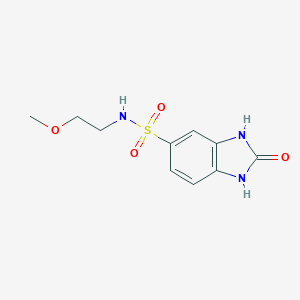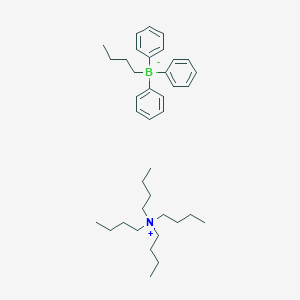![molecular formula C12H17N3O6 B221002 Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate, commonly known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of compounds known as nitroaromatics, which have been shown to possess anti-inflammatory, anti-tumor, and antimicrobial properties.
Mecanismo De Acción
E3330 inhibits the activity of NF-κB and PARP-1 by covalently modifying the cysteine residues in these proteins. This modification prevents the proteins from functioning properly, leading to the inhibition of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
E3330 has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. It has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and melanoma. Additionally, E3330 has been shown to inhibit the growth of bacteria and fungi in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of E3330 is its specificity for NF-κB and PARP-1, which allows for targeted inhibition of these proteins. Additionally, E3330 has been shown to be well-tolerated in animal studies. One limitation of E3330 is its relatively low potency compared to other inhibitors of NF-κB and PARP-1. Additionally, E3330 has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
For E3330 include the development of more potent derivatives, the investigation of its potential as a combination therapy with other anti-inflammatory or anti-tumor agents, and the investigation of its potential as a topical treatment for skin conditions. Additionally, further studies are needed to determine the safety and efficacy of E3330 in human clinical trials.
Métodos De Síntesis
E3330 can be synthesized by the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with ethyl-1-(chloromethyl)propylcarbamate in the presence of a base. The resulting compound is then treated with sodium nitrite and hydrochloric acid to yield E3330.
Aplicaciones Científicas De Investigación
E3330 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. E3330 has also been shown to possess anti-tumor properties by inhibiting the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Additionally, E3330 has been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi.
Propiedades
Fórmula molecular |
C12H17N3O6 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
ethyl N-[1-(1-hydroxybutan-2-yl)-2,4-dioxopyrimidine-5-carbonyl]carbamate |
InChI |
InChI=1S/C12H17N3O6/c1-3-7(6-16)15-5-8(9(17)13-11(15)19)10(18)14-12(20)21-4-2/h5,7,16H,3-4,6H2,1-2H3,(H,13,17,19)(H,14,18,20) |
Clave InChI |
BQBULHXGWYTPGS-UHFFFAOYSA-N |
SMILES |
CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC |
SMILES canónico |
CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)


![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)



![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)
![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)

